N-(4-ethoxy-3-methoxybenzyl)alanine

Description

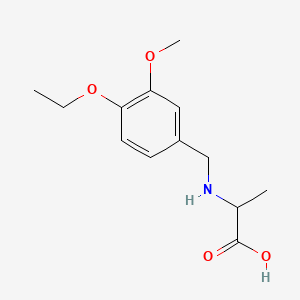

N-(4-ethoxy-3-methoxybenzyl)alanine is an alanine derivative featuring a substituted benzyl group at the amino terminus. The benzyl group is functionalized with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the para and meta positions, respectively. This structure combines the hydrophilic properties of alanine with the aromatic and electron-rich nature of the substituted benzyl moiety, making it a candidate for studying interactions with biological targets such as enzymes or viral proteins.

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.298 |

IUPAC Name |

2-[(4-ethoxy-3-methoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C13H19NO4/c1-4-18-11-6-5-10(7-12(11)17-3)8-14-9(2)13(15)16/h5-7,9,14H,4,8H2,1-3H3,(H,15,16) |

InChI Key |

YMCYBVKGUXLEKR-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CNC(C)C(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Sulfonamide Derivatives (GSS and ASS)

highlights N-(glycine)- and N-(alanine)-based sulfonamides (GSS and ASS), which share the alanine backbone but incorporate sulfonamide linkages instead of a benzyl group. These compounds exhibit antiviral activity against SARS-CoV-2 via hydrogen bonding with the spike glycoprotein (PDB: 7ACD) . Key differences include:

- Functional Groups : GSS/ASS have sulfonamide (-SO₂NH₂) groups, whereas N-(4-ethoxy-3-methoxybenzyl)alanine has a benzyl-ether substituent.

- The target compound’s benzyl-ether group may alter binding specificity due to steric and electronic effects.

Table 1: Structural Comparison with Sulfonamide Derivatives

Coumarin Derivatives (4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one)

describes a coumarin derivative with a 4-methoxybenzylamino group. While structurally distinct, its synthesis methodology (triethylamine-catalyzed coupling in ethyl acetate, 78% yield) provides a benchmark for comparing reaction conditions with the target compound . The presence of a nitro group (-NO₂) introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy/methoxy groups in this compound.

Benzylamine Derivatives (4-Nitrobenzylamine, Dioxyline Phosphate)

- 4-Nitrobenzylamine ( ): Features a nitro-substituted benzyl group. The nitro group reduces basicity (pKa ~1–2) compared to the target compound’s benzyl-ether (predicted pKa ~9–10) .

- Dioxyline Phosphate ( ): Contains a 4-ethoxy-3-methoxybenzyl group attached to an isoquinoline core. Despite the shared benzyl substitution, Dioxyline acts as a vasodilator, highlighting how core structural differences dictate therapeutic function .

Table 2: Physical Properties Comparison

Cyclooctanamine Derivative (N-(4-ethoxy-3-methoxybenzyl)cyclooctanamine)

details a cyclooctanamine analog with identical benzyl substitution. Key differences include:

- Backbone : Cyclooctanamine (8-membered ring) vs. alanine (linear chain).

- Physical Properties : The cyclooctanamine derivative has a higher molecular weight (291.43 vs. 277.29) and slightly elevated pKa (9.83 vs. ~9.7), suggesting reduced water solubility compared to the alanine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.